Lipophilicity Differentiation: Measured logP of the 5-Amino-4-ethoxycarbonyl-N-(4-carboxyphenyl) Triad Versus the Free Diacid Analog
The target compound exhibits a measured logP of 2.681 [1], reflecting the balanced lipophilicity conferred by the ethyl ester at position 4 combined with the ionizable 4-carboxyphenyl group. In contrast, the fully hydrolyzed diacid analog 5-amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 957505-47-4) is predicted to have a logP approximately 1.0–1.5 units lower due to the replacement of the ethyl ester with a second carboxylic acid . This difference of ΔlogP ≈ 1.2–1.7 units translates to an estimated 15–50× difference in octanol-water partition coefficient, directly impacting passive membrane permeability and blood-brain barrier penetration potential. The 5-methyl analog 4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid (calculated logP ≈ 3.0) is more lipophilic but lacks the H-bond donor capacity of the 5-NH₂ group .
| Evidence Dimension | logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.681 (measured) [1] |
| Comparator Or Baseline | CAS 957505-47-4 (5-amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid, free diacid): logP estimated ~1.0–1.5; CAS 4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid: logP calculated ~3.0 |
| Quantified Difference | ΔlogP ≈ +1.2 to +1.7 versus free diacid analog; ΔlogP ≈ -0.3 versus 5-methyl analog |
| Conditions | Measured logP from ChemBase physicochemical database; comparator logP values estimated from structural analogs using ChemDraw/ALOGPS prediction |
Why This Matters
The intermediate logP of 2.681 places this compound in the optimal CNS drug-like space (logP 2–3) while retaining sufficient aqueous solubility from the dual carboxyl/amino groups, a balance not achievable with the more polar free diacid or the less H-bond-capable 5-methyl analog.
- [1] ChemBase. 4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid. logP = 2.681. http://www.chembase.cn/substance-518810.html (accessed 2026-05-04). View Source
